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molecular formula C18H18N2OS2 B8371518 N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B8371518
M. Wt: 342.5 g/mol
InChI Key: ZYPXBSCZYRSKSI-UHFFFAOYSA-N
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Patent
US07820704B2

Procedure details

To the mixture of fluoro-N,N,N″,N″-tetramethylformamidinium hexafluorophosphate (TFFH) (290 mg, 1.1 mmol) and thiophen-2-acetic acid (156 mg, 1 mmol) at 0° C. was added diisopropylethylamine (0.35 mL, 2 mmol) and stirred at same temperature for 20 min. before adding 2-aminothiazole (261 mg, 1.2 mmol). The reaction mixture was warmed to room temperature and stirred for 12 h. The mixture was concentrated and loaded onto silica gel column to provide N-[4-(4-isopropyl-phenyl)-thiazol-2-yl]-2-thiophen-2-yl-acetamide (273 mg). LCMS m/z: 344 (M+1)+.
[Compound]
Name
fluoro-N,N,N″,N″-tetramethylformamidinium hexafluorophosphate
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([OH:9])=O.C(N([CH:16]([CH3:18])[CH3:17])CC)(C)C.[NH2:19][C:20]1[S:21][CH:22]=[CH:23][N:24]=1>>[CH:6]([C:17]1[CH:16]=[CH:18][C:5]([C:23]2[N:24]=[C:20]([NH:19][C:7](=[O:9])[CH2:6][C:2]3[S:1][CH:5]=[CH:4][CH:3]=3)[S:21][CH:22]=2)=[CH:4][CH:3]=1)([CH3:7])[CH3:2]

Inputs

Step One
Name
fluoro-N,N,N″,N″-tetramethylformamidinium hexafluorophosphate
Quantity
290 mg
Type
reactant
Smiles
Name
Quantity
156 mg
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
261 mg
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at same temperature for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated and loaded onto silica gel column

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)C=1N=C(SC1)NC(CC=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 273 mg
YIELD: CALCULATEDPERCENTYIELD 159.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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